1-ethyl-3-methoxy-4-nitro-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O3 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
1-ethyl-3-methoxy-4-nitropyrazole |
InChI |
InChI=1S/C6H9N3O3/c1-3-8-4-5(9(10)11)6(7-8)12-2/h4H,3H2,1-2H3 |
InChI Key |
UQVGRZJNQNIIGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Strategies for 1 Ethyl 3 Methoxy 4 Nitro 1h Pyrazole and Its Precursors
General Approaches to Pyrazole (B372694) Ring Construction
The formation of the pyrazole ring is the foundational step in the synthesis. Various methods have been developed for this purpose, ranging from classical condensation reactions to modern metal-catalyzed processes.
Cyclocondensation Reactions with Hydrazines and Related Derivatives
The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives. mdpi.combeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward route to the pyrazole core. beilstein-journals.orgnih.gov The reaction involves the condensation of a hydrazine with a β-dicarbonyl compound, an α,β-unsaturated ketone or aldehyde, or an acetylenic ketone. mdpi.com
For the synthesis of a 3-methoxypyrazole precursor, a suitable 1,3-dielectrophile would be required. The regioselectivity of the condensation can sometimes be an issue, potentially leading to a mixture of isomers. mdpi.com However, the use of substituted hydrazines or carefully chosen reaction conditions can often control the outcome. nih.gov Microwave-assisted one-pot syntheses have also been developed to improve efficiency and yields. mdpi.com
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dielectrophile | Hydrazine Derivative | Key Features |
|---|---|---|
| 1,3-Diketones | Hydrazine Hydrate (B1144303) | Classic Knorr synthesis, often provides good yields. beilstein-journals.org |
| α,β-Unsaturated Ketones | Phenylhydrazine (B124118) | Initially forms pyrazolines, which require subsequent oxidation. mdpi.com |
| Acetylenic Ketones | Hydrazine Derivatives | Can lead to mixtures of regioisomers. mdpi.com |
| β-Ketoesters | Methylhydrazine | Can be used for regioselective synthesis. nih.gov |
Transition-Metal-Catalyzed Cycloaddition Reactions for Pyrazole Scaffolds
More contemporary methods for pyrazole construction involve transition-metal-catalyzed reactions, which can offer improved regioselectivity and functional group tolerance. nih.govresearchgate.net These methods often rely on [3+2] cycloaddition reactions. For instance, transition metals like copper, gold, and palladium have been employed to catalyze the reaction of various starting materials to form the pyrazole ring. nih.govnih.gov
One approach involves the copper-mediated electrophilic cyclization of α,β-alkynic hydrazones. nih.gov Another strategy is the palladium-catalyzed carbonylation of acetylenic acids with aryl iodides in the presence of a hydrazine derivative. nih.gov These methods provide access to a wide range of substituted pyrazoles that may be difficult to obtain through classical condensation routes. researchgate.net The use of ionic liquids in conjunction with transition metal catalysts has also been explored as a green chemistry approach to pyrazole synthesis. ias.ac.in
Regioselective Introduction of the Nitro Group at C-4 in Pyrazoles
The introduction of a nitro group at the C-4 position of the pyrazole ring is a critical step. The electronic nature of the pyrazole ring generally directs electrophilic substitution to this position.
Direct Nitration Methodologies for Pyrazole Derivatives
Direct nitration is a common method for introducing a nitro group onto the pyrazole ring. semanticscholar.org This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. guidechem.comrsc.org The reaction conditions, such as temperature and reaction time, need to be carefully controlled to achieve the desired regioselectivity and avoid the formation of byproducts. guidechem.com
For pyrazole itself, direct nitration can yield 4-nitropyrazole, although the yields can sometimes be moderate. guidechem.com An optimized one-pot, two-step method has been developed where pyrazole is first converted to pyrazole sulfate (B86663) and then nitrated with a mixture of fuming nitric acid and fuming sulfuric acid, achieving yields as high as 85%. guidechem.comresearchgate.net Other nitrating agents, such as acetyl nitrate, have also been used, which can sometimes lead to N-nitration followed by rearrangement to C-nitropyrazoles. semanticscholar.orgrsc.org The use of nitric acid in trifluoroacetic anhydride (B1165640) is another effective system for the nitration of pyrazoles. researchgate.net
Table 2: Common Nitrating Agents for Pyrazole Derivatives
| Nitrating Agent | Typical Conditions | Selectivity |
|---|---|---|
| HNO₃ / H₂SO₄ | 0°C to 100°C | Generally directs to C-4. guidechem.comrsc.org |
| Fuming HNO₃ / Fuming H₂SO₄ | 50°C | High yield for C-4 nitration of pyrazole. guidechem.comresearchgate.net |
| Acetyl Nitrate | Varies | Can lead to N-nitration and subsequent rearrangement. rsc.org |
| HNO₃ / (CF₃CO)₂O | Varies | Effective for various five-membered heterocycles. researchgate.net |
| 5-methyl-1,3-dinitro-1H-pyrazole | 80 °C | A mild and controllable source of the nitronium ion. nih.gov |
Indirect or Alternative Pathways for 4-Nitration of Pyrazoles
Indirect methods for introducing a nitro group at the C-4 position can be advantageous when direct nitration is not feasible or gives poor yields. One such strategy involves the synthesis of the pyrazole ring from a precursor that already contains a nitro group. For example, a 1,3-dipolar cycloaddition of a diazo compound with a nitroalkene can lead to the formation of a 4-nitropyrazole derivative. rsc.org
Another approach is the nitration of a pre-functionalized pyrazole. For instance, 4-iodopyrazole (B32481) can be nitrated using fuming nitric acid in the presence of a solid catalyst like zeolite or silica. guidechem.commdpi.com It is also possible to synthesize 4-nitropyrazoles from 4-nitro-5-hydroxypyridazones-(6) by heating them in an inert solvent. google.com In some cases, a nitro group can be introduced through the diazotization of a 4-aminopyrazole derivative. google.com
Strategies for N-Alkylation to Incorporate the Ethyl Group at N-1
The final step in the synthesis of 1-ethyl-3-methoxy-4-nitro-1H-pyrazole is the introduction of the ethyl group at the N-1 position of the pyrazole ring. N-alkylation of pyrazoles is a well-established transformation.
Typically, N-alkylation is carried out under basic conditions, where a base is used to deprotonate the pyrazole nitrogen, followed by the addition of an alkylating agent such as an alkyl halide. semanticscholar.org The choice of base and solvent can be crucial for the success of the reaction. For unsymmetrical pyrazoles, N-alkylation can result in a mixture of regioisomers, with the substitution occurring at either of the two nitrogen atoms. The regioselectivity is often influenced by steric factors. mdpi.com
Alternative methods for N-alkylation include the Mitsunobu reaction, transition-metal-catalyzed processes, and enzymatic alkylation. semanticscholar.orgnih.gov A method using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst has been developed as an alternative to methods requiring strong bases or high temperatures. mdpi.com For industrial applications, methods using crystalline aluminosilicates or aluminophosphates as catalysts for the reaction of pyrazoles with alcohols have been explored. google.com In the context of 4-nitropyrazoles, N-alkylation with agents like iodomethane (B122720) has been successfully performed in the presence of a base like sodium hydride. mdpi.comnih.gov
Alkylation of N-Unsubstituted Pyrazoles and their Anions
The N-alkylation of pyrazoles is a fundamental transformation for creating a wide array of derivatives. mdpi.comresearchgate.net For N-unsubstituted pyrazoles, which possess an acidic N-H proton, the reaction typically proceeds by deprotonation with a base to form the corresponding pyrazolate anion. This anion then acts as a nucleophile, attacking an alkylating agent, such as an alkyl halide.
Commonly used bases for this transformation include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃), and hydrides (NaH). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed. Phase-transfer catalysis, using catalysts like t-butylammonium bromide, can also facilitate the alkylation, sometimes even without a solvent. researchgate.net For instance, pyrazole can be reacted with propargyl bromide in the presence of potassium carbonate and a phase-transfer catalyst to yield the N-alkylated product. researchgate.net
A significant challenge in the alkylation of unsymmetrically substituted pyrazoles is the potential for forming a mixture of two regioisomeric products, as the two nitrogen atoms in the ring are not equivalent. semanticscholar.orgresearchgate.net
Directed N-Alkylation Techniques and Regioselectivity
Achieving regioselectivity in the N-alkylation of unsymmetrical pyrazoles is paramount for the synthesis of specific isomers like this compound. The outcome of the alkylation is influenced by several factors, including the steric hindrance of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions. semanticscholar.orgresearchgate.net
Generally, the alkylation of 3-substituted pyrazoles tends to favor substitution at the N-1 position, which is sterically less hindered. acs.org A systematic study using K₂CO₃ in DMSO has demonstrated regioselective N1-alkylation for a range of 3-substituted pyrazoles. acs.org Steric effects often dictate the major product. semanticscholar.orgresearchgate.net For example, a new method for N-alkylation using trichloroacetimidate electrophiles and a Brønsted acid catalyst provides access to N-alkyl pyrazoles, with the major regioisomer being controlled by sterics. mdpi.comsemanticscholar.orgresearchgate.net
Enzymatic approaches have also emerged, offering exceptional regioselectivity. An engineered methyltransferase has been used for pyrazole alkylation (including ethylation and propylation) with greater than 99% regioselectivity. nih.gov
Table 1: Comparison of N-Alkylation Methods for Pyrazoles
| Method | Reagents & Conditions | Regioselectivity Control | Yields | Reference |
| Base-Mediated | Alkyl halide, K₂CO₃, DMSO | Steric hindrance at C3/C5 | Good to excellent | acs.org |
| Acid-Catalyzed | Trichloroacetimidate, Brønsted acid | Steric hindrance | Good | mdpi.comsemanticscholar.org |
| Phase-Transfer | Alkyl halide, K₂CO₃, TBAB | Steric hindrance | High | researchgate.net |
| Biocatalytic | Haloalkane, engineered enzyme | Enzyme specificity | High (>99% regioselectivity) | nih.gov |
Methodologies for O-Alkylation to Introduce the Methoxy (B1213986) Group at C-3
The introduction of the 3-methoxy group is typically achieved by O-alkylation of a corresponding pyrazol-3-ol or its tautomeric form, pyrazol-3-one. This precursor contains a hydroxyl group at the C-3 position that can be converted into a methoxy ether.
Alkylation of Pyrazol-3-ols or Related Hydroxy Precursors
The synthesis of 3-methoxy pyrazole derivatives can be accomplished starting from precursors like 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol). researchgate.net The hydroxyl group of the pyrazol-5-ol (a tautomer of pyrazol-5-one) is nucleophilic and can be alkylated using a suitable methylating agent, such as dimethyl sulfate or iodomethane, under basic conditions. The base, often a strong one like sodium hydroxide (B78521) or potassium carbonate, deprotonates the hydroxyl group to form a more potent alkoxide nucleophile, which then attacks the methylating agent in a Williamson ether synthesis. The synthesis of N-alkyl-1H-pyrazol-3-one derivatives has been demonstrated by performing alkylation reactions in dimethylformamide under phase-transfer catalysis conditions. researchgate.net
Selective Etherification Protocols for Pyrazole Hydroxyls
Selective etherification is crucial when other reactive functional groups are present in the molecule. For a precursor like 4-nitro-1H-pyrazol-3-ol, the acidity of the N-H proton is comparable to that of the O-H proton, leading to potential competition between N-alkylation and O-alkylation. To achieve selective O-methylation, protecting the N-1 position beforehand is a common strategy. Once the N-1 position is blocked, the hydroxyl group at C-3 can be selectively deprotonated and methylated. Following the successful O-methylation, the protecting group on the nitrogen can be removed to yield 3-methoxy-4-nitro-1H-pyrazole, which is then ready for the final N-ethylation step. A simple and efficient protocol for synthesizing 3-methoxy-4-arylmethylene pyrazoles directly from precursor alcohols has been developed, highlighting the feasibility of this transformation. researchgate.net
Advanced Synthetic Methodologies for Pyrazole Functionalization
Modern synthetic organic chemistry has introduced several advanced techniques to improve the efficiency, yield, and environmental footprint of heterocyclic compound synthesis. These methods often lead to shorter reaction times and milder conditions compared to traditional approaches.
Microwave-Assisted Synthesis of Pyrazole Derivatives
Microwave-assisted organic synthesis (MAOS) has become a popular and effective method for synthesizing pyrazole derivatives. tandfonline.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times—from hours to minutes—and an increase in product yields. acs.org
The synthesis of pyrazoles often involves harsh reaction conditions in traditional methods, including the use of organic solvents, prolonged reaction times, and high temperatures. tandfonline.com MAOS offers an eco-friendly alternative by minimizing the use of hazardous solvents and significantly reducing energy consumption. tandfonline.comrsc.org For example, pyrazole derivatives have been synthesized using a solvent-free microwave method, which offers advantages such as excellent yields, short reaction times, and better catalyst recoverability. researchgate.net This methodology has been successfully applied to the synthesis of various pyrazole analogs, demonstrating its broad applicability and efficiency. acs.orgnih.gov
Ultrasound-Assisted Synthesis in Pyrazole Chemistry
Ultrasound-assisted organic synthesis has emerged as a significant tool in green chemistry, offering considerable advantages over conventional synthetic methods. rsc.org The application of ultrasound in chemical reactions is primarily based on the phenomenon of acoustic cavitation, which involves the formation, growth, and violent collapse of bubbles in a liquid medium. This process generates localized "hot spots" with extremely high temperatures and pressures, leading to a significant enhancement in chemical reactivity. rsc.org
In the context of pyrazole synthesis, ultrasound irradiation has been shown to accelerate reaction rates and improve yields. asianpubs.org For instance, the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine has been successfully achieved in high yields within 75-90 minutes under ultrasound irradiation at 60°C, a significant improvement over conventional heating methods. asianpubs.org Another efficient, metal-free strategy for the synthesis of 1,5-disubstituted pyrazole derivatives involves the ultrasound-assisted condensation of β-enaminones and aromatic hydrazines in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) at room temperature. bgu.ac.il This method provides rapid access to a variety of N-aryl substituted pyrazoles with excellent yields and functional group tolerance. bgu.ac.il The use of ultrasound serves as a valuable alternative to microwave irradiation, particularly for reactions that require milder conditions. rsc.org
| Reaction Type | Ultrasound Conditions | Conventional Conditions | Key Advantages of Ultrasound | Reference |
|---|---|---|---|---|
| Synthesis of 1,5-disubstituted pyrazoles | 60°C, 75-90 min, high yields | Longer reaction times, lower yields | Reduced reaction time, improved yields | asianpubs.org |
| Condensation of β-enaminones and aryl hydrazines | Room temperature, short reaction time | Typically requires heating | Mild reaction conditions, rapid conversion | bgu.ac.il |
Mechanochemical Approaches for Pyrazole Construction
Mechanochemical synthesis, which utilizes mechanical energy to induce chemical reactions, represents a sustainable and efficient alternative to traditional solvent-based methods. rsc.org This technique, often performed using a ball mill, can reduce or eliminate the need for solvents, leading to greener synthetic processes. While less frequently employed than microwave or ultrasound-assisted methods, mechanochemical activation offers distinct advantages in terms of sustainability. rsc.org
In pyrazole synthesis, mechanochemical approaches have been successfully applied. For example, a one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines can be achieved through mechanochemical ball milling. This method shortens reaction times, improves yields, and avoids the use of solvents. The workup is often a simple dispersion in water followed by filtration, making it an environmentally friendly alternative to conventional solution-phase synthesis.
| Feature | Description | Reference |
|---|---|---|
| Methodology | Reactions are induced by mechanical force, typically in a ball mill. | rsc.org |
| Solvent Use | Often solvent-free or uses minimal amounts of liquid for liquid-assisted grinding. | rsc.org |
| Advantages | Reduced reaction times, higher yields, simplified workup, and improved sustainability. | rsc.org |
| Applicability | Demonstrated for the synthesis of various pyrazole derivatives, including 3,5-diphenyl-1H-pyrazoles. |
Chemical Reactivity and Transformation of 1 Ethyl 3 Methoxy 4 Nitro 1h Pyrazole
Electrophilic Substitution Reactions on the Pyrazole (B372694) Corenih.govimperial.ac.ukiqs.edunih.gov
Electrophilic substitution on an unsubstituted pyrazole ring typically occurs at the C-4 position, which is the most electron-rich. nih.govslideshare.netrrbdavc.org However, in 1-ethyl-3-methoxy-4-nitro-1H-pyrazole, this position is already occupied, fundamentally altering the reactivity profile.
Reactivity Profiling of the 4-Nitro Substituted Pyrazole Systemnih.govresearchgate.net
The 4-nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive (-I) and resonance (-M) effects. This significantly reduces the electron density of the pyrazole ring, making it much less susceptible to attack by electrophiles. Consequently, classical electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation are generally disfavored under standard conditions.
Influence of Methoxy (B1213986) and N-Ethyl Groups on Electrophilic Attack
The substituents at the N-1 and C-3 positions exert opposing electronic effects that modulate the ring's reactivity.
Methoxy Group : The methoxy group at the C-3 position has a dual electronic nature. It is electron-withdrawing inductively (-I) but strongly electron-donating through resonance (+M). The resonance effect, which directs electrophilic attack to the ortho and para positions (C-4 and C-5 in this case), is generally dominant. While the C-4 position is blocked, the methoxy group's activating effect is directed toward the C-5 position.
Table 1: Summary of Substituent Effects on Electrophilic Substitution
| Substituent | Position | Electronic Effect | Influence on Ring Activity | Directing Effect |
|---|---|---|---|---|
| -NO₂ | C-4 | -I, -M (Strongly withdrawing) | Strongly Deactivating | Meta-directing (relative to itself, C-5) |
| -OCH₃ | C-3 | -I, +M (Strongly donating) | Activating | Ortho, Para-directing (C-4, C-5) |
| -CH₂CH₃ | N-1 | +I (Weakly donating) | Weakly Activating | N/A |
Nucleophilic Substitution Reactions of 1-Ethyl-3-methoxy-4-nitro-1H-pyrazolenih.govimperial.ac.ukiqs.eduwikipedia.orgmdpi.comnih.gov
The electron-deficient nature of the this compound ring makes it a candidate for nucleophilic substitution reactions. These can involve transformations of the nitro group itself or attack on the pyrazole ring carbons.
Transformations Involving the Nitro Group (e.g., Reduction to Amino)nih.gov
The most common transformation of the nitro group in aromatic and heteroaromatic systems is its reduction to an amino group. This conversion is a key synthetic step, yielding 1-ethyl-4-amino-3-methoxy-1H-pyrazole, a valuable intermediate for further functionalization. A variety of reducing agents can accomplish this transformation effectively. wikipedia.orgorganic-chemistry.org
Common methods include:
Catalytic Hydrogenation : This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). It is generally a clean and high-yielding procedure.
Metal-Acid Systems : Classic methods using metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid) are widely used for this reduction. Tin(II) chloride (SnCl₂) is another common reagent. wikipedia.org
Transfer Hydrogenation : Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a source of hydrogen in the presence of a catalyst like Pd/C.
Table 2: Selected Reagents for the Reduction of the 4-Nitro Group
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| H₂ / Pd-C | Methanol or Ethanol solvent, room temperature | High efficiency and clean reaction profile. wikipedia.org |
| Fe / HCl or CH₃COOH | Refluxing in aqueous or alcoholic solvent | Cost-effective and widely used industrially. wikipedia.org |
| SnCl₂ / HCl | Concentrated HCl, often at room temperature | A common laboratory-scale method. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent | Can be selective in the presence of other reducible groups. |
Regioselectivity in Nucleophilic Attack on Substituted Pyrazoles (at C-3 and C-5)nih.govimperial.ac.ukmdpi.com
In the pyrazole ring, the C-3 and C-5 positions are inherently more electrophilic (electron-deficient) than the C-4 position and are the typical sites for nucleophilic attack. nih.gov The presence of a strong electron-withdrawing group, such as the 4-nitro group, further activates the ring for nucleophilic aromatic substitution (SNAr).
For this compound, potential sites for nucleophilic attack on the ring are C-3 and C-5.
Attack at C-5 : This position bears a hydrogen atom. A direct SNAr reaction to displace a hydride ion is not feasible. However, functionalization at this position by nucleophiles can occur through mechanisms involving initial C-H activation or by addition-elimination if a suitable leaving group were present.
Attack at C-3 : This position is substituted with a methoxy group. While methoxide (B1231860) is not an excellent leaving group, its displacement by strong nucleophiles is possible, particularly given the activation provided by the adjacent nitro group. Such reactions would likely require forcing conditions (e.g., high temperatures).
Impact of Existing Substituents on Nucleophilic Pathwaysiqs.edumdpi.com
The regioselectivity and feasibility of nucleophilic substitution are governed by the combined electronic effects of all three substituents.
4-Nitro Group : This is the principal activating group. It strongly withdraws electron density from the ring, making the C-3 and C-5 positions more electrophilic and stabilizing the negatively charged Meisenheimer intermediate that is characteristic of the SNAr mechanism.
3-Methoxy Group : This substituent has conflicting effects. Its inductive electron-withdrawal (-I effect) slightly enhances the electrophilicity of the C-3 carbon. Conversely, its resonance electron-donation (+M effect) counteracts this, making nucleophilic attack at C-3 less favorable than if an exclusively electron-withdrawing group were present. It can also serve as a potential leaving group.
N-Ethyl Group : The N-ethyl group primarily serves to block reactivity at the N-1 position. By preventing deprotonation under basic conditions often employed for SNAr reactions, it ensures the integrity of the pyrazole ring and directs reactivity towards the ring carbons. nih.gov
Transformations Involving the Methoxy Group at C-3
The methoxy group at the C-3 position is a key site for chemical transformations, including cleavage to the corresponding pyrazolol and participation in the construction of more complex fused heterocyclic systems.
The cleavage of the O-methyl bond in 3-methoxypyrazoles to yield the corresponding 3-hydroxy-1H-pyrazoles (or their pyrazolone (B3327878) tautomers) is a fundamental transformation. While specific studies on this compound are not extensively documented, the cleavage of aryl methyl ethers is a well-established process in organic synthesis, and several methods are applicable to the pyrazole system. organic-chemistry.org These reactions typically involve nucleophilic or electrophilic attack on the methyl group or the oxygen atom.
Common reagents used for ether cleavage include strong protic acids (e.g., HBr, HI) and Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl methyl ethers. organic-chemistry.org The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group. Another approach involves the use of nucleophilic reagents, such as thiols, in the presence of a base. For instance, 2-(diethylamino)ethanethiol (B140849) is used for the deprotection of aromatic methyl ethers, offering the advantage of an odorless workup due to the solubility of the reagent and byproduct in dilute acid. organic-chemistry.org
| Reagent/Method | General Conditions | Mechanism Type | Applicability Notes |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) at low temperatures | Lewis acid-assisted nucleophilic substitution | Highly effective for aryl ethers, but must consider potential side reactions with the nitro group. |
| Hydrobromic Acid (HBr) / Hydroiodic Acid (HI) | Refluxing in aqueous acid | Acid-catalyzed Sₙ2 reaction | Harsh conditions may not be suitable for sensitive substrates. |
| 2-(Diethylamino)ethanethiol | With a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) | Nucleophilic substitution (Sₙ2) | Milder conditions, offering good chemoselectivity. |
| Pyridine (B92270) Hydrochloride | Heating at high temperatures (150-200 °C) | Acid-catalyzed cleavage | Also used for N-dealkylation, so selectivity could be an issue. acs.org |
The 3-methoxy group, or its corresponding pyrazolol derivative after cleavage, can be a crucial participant in cyclization reactions to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, or pyrazolopyridazines. researchgate.netnih.gov Aminopyrazoles are particularly versatile building blocks for constructing such fused systems through multicomponent reactions. researchgate.net
While the methoxy group itself is not typically a reactive handle for cyclization, its conversion to a 3-hydroxypyrazole opens up pathways for condensation reactions. The resulting pyrazolone tautomer possesses reactive sites (N-H and C=O groups) that can react with 1,3-dielectrophiles. For example, condensation with β-ketoesters or α,β-unsaturated carbonyl compounds can lead to the formation of a new fused ring. beilstein-journals.org The initial step often involves a Michael addition or a condensation reaction, followed by an intramolecular cyclization and dehydration to yield the aromatic fused system. beilstein-journals.org The synthesis of pyrazole-fused spiroketals has been achieved through a (3 + 2) annulation process between 4-bromo pyrazolones and benzofuran-derived azadienes, highlighting the reactivity of the pyrazolone core. rsc.org
Reactions of the N-Ethyl Moiety at N-1
The ethyl group at the N-1 position influences the solubility and physical properties of the molecule and also presents a site for specific chemical modifications.
N-dealkylation is the removal of an N-alkyl group from an amine or heterocycle. nih.gov For pyrazole derivatives, this transformation is important for creating N-unsubstituted pyrazoles, which can be valuable intermediates for further functionalization. A notable method for the N-dealkylation of pyrazoles involves heating with pyridine hydrochloride. acs.org This method is effective for a variety of N-alkyl and N-benzyl pyrazoles. The mechanism likely involves protonation of the pyrazole ring, followed by nucleophilic attack by the chloride ion on the ethyl group in an Sₙ2-type displacement.
Conversely, N-alkylation is a fundamental reaction for synthesizing N-substituted pyrazoles. mdpi.com The alkylation of N-unsubstituted pyrazoles can lead to a mixture of regioisomers (e.g., N-1 and N-2 substitution), with the outcome often dictated by steric and electronic factors. researchgate.netmdpi.com In the case of 3-substituted pyrazoles, N-1 alkylation is often favored under basic conditions. researchgate.net Enzymatic methods have also been developed for the highly selective N-alkylation of pyrazoles using engineered methyltransferases. thieme-connect.com
| Transformation | Reagent/Method | Typical Conditions | Key Outcome |
|---|---|---|---|
| N-De-ethylation | Pyridine Hydrochloride | Heating at ~200 °C | Cleavage of the N-ethyl bond to yield the N-H pyrazole. acs.org |
| N-Alkylation | Alkyl Halide (e.g., C₂H₅Br) / Base (e.g., K₂CO₃) | Solvent like DMF or DMSO | Introduction of an alkyl group at a ring nitrogen. researchgate.net |
| Catalytic N-Dealkylation | Palladium Catalysts | Various conditions | Common in the metabolism and synthesis of pharmaceuticals. nih.gov |
The ethyl group itself can be a target for functionalization, although this is less common than reactions involving the pyrazole ring. Metabolic studies of drugs containing N-ethyl groups show that a primary pathway of biotransformation is cytochrome P450-catalyzed N-dealkylation. nih.govsemanticscholar.org This process is initiated by the hydroxylation of the carbon atom attached to the nitrogen (the α-carbon), forming an unstable carbinolamine intermediate that then decomposes to yield the N-dealkylated compound and acetaldehyde. nih.gov
In a synthetic context, functionalization of the ethyl chain could potentially be achieved through radical reactions, such as free-radical halogenation, although selectivity can be a challenge. A more targeted approach could involve the introduction of a functionalized N-alkyl chain from the outset, for example, by using a reagent like 1,2-dibromoethane (B42909) in the initial N-alkylation step, which would yield an N-(2-bromoethyl)pyrazole derivative, a versatile intermediate for further nucleophilic substitutions. nih.gov
Rearrangement Reactions in Nitropyrazole Systems
Nitropyrazole systems are known to undergo characteristic rearrangement reactions, particularly involving the migration of the nitro group. These rearrangements are often thermally or acid-catalyzed and are a key feature of nitropyrazole chemistry. nih.govresearchgate.net
A well-documented example is the rearrangement of N-nitropyrazoles. The nitration of pyrazole can first produce 1-nitropyrazole, which can then rearrange under acidic conditions or upon heating to yield the more thermodynamically stable C-nitropyrazoles, such as 3-nitropyrazole or 4-nitropyrazole. nih.govguidechem.comacs.org For instance, N-nitropyrazole can be rearranged to 4-nitropyrazole in sulfuric acid at room temperature. nih.gov This type of rearrangement is crucial in the synthesis of many energetic materials based on nitropyrazoles. nih.gov
In more complex systems, other types of rearrangements can occur. For example, a study on 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole demonstrated an unusual transformation upon thermolysis. mdpi.compreprints.org Instead of the expected cyclization to a furoxan ring, a complex rearrangement occurred, involving the formation of a pyrazole nitrene intermediate. mdpi.compreprints.org This led to a cascade of reactions including ring-opening and recyclization. mdpi.com Such studies indicate that the presence of a nitro group on the pyrazole ring can enable complex intramolecular redox reactions and skeletal rearrangements, leading to unexpected products. mdpi.compreprints.org
Intramolecular Rearrangements of Nitro Groups
Intramolecular rearrangements of the nitro group in pyrazole systems are a notable area of their chemistry. While direct migration of a nitro group from one carbon atom to another on the pyrazole ring is not a commonly reported phenomenon for C-nitropyrazoles, a significant and well-documented rearrangement occurs in the synthesis of these compounds: the transformation of N-nitropyrazoles to C-nitropyrazoles. This rearrangement is a key pathway to obtaining thermodynamically more stable C-nitro isomers.
The process typically involves the nitration of a pyrazole at the N1 position, followed by a thermal or acid-catalyzed migration of the nitro group to a carbon atom on the pyrazole ring, most commonly the C4 position. nih.gov This rearrangement is understood to proceed through a nih.govacs.org sigmatropic shift of the nitro group. researchgate.net
Key Research Findings on N- to C-Nitro Group Rearrangement:
| Precursor | Conditions | Product(s) | Observations | Reference |
| N-Nitropyrazole | Sulfuric acid, 90°C, 24h | 4-Nitropyrazole | Method for synthesizing 4-nitropyrazole. | nih.gov |
| N-Nitropyrazole | Organic solvent (e.g., benzonitrile) | 3-Nitropyrazole | The choice of solvent can influence the regioselectivity of the rearrangement. | researchgate.net |
| 1,4-Dinitropyrazole | Reaction with secondary amines | 3(5)-Dialkylamino-4-nitropyrazoles | This is a cine-substitution, where the incoming group takes a position adjacent to the one vacated by the leaving group (the N1-nitro group). |
It is important to note that for this compound, the nitro group is already situated at the stable C4 position. Therefore, further intramolecular rearrangement of the nitro group to another carbon on the pyrazole ring would be energetically unfavorable under typical conditions.
Ring-Opening and Ring-Closure (ANRORC) Pathways in Nitropyrazoles
Nitropyrazoles, particularly those with a nitro group at the C4 position and a leaving group (or a group that can be displaced) at the N1 position, can undergo nucleophilic substitution through an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. This pathway is an alternative to the more common SNAr (Substitution Nucleophilic Aromatic) mechanism.
A study on the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with various arylhydrazines provides significant insight into the ANRORC pathway that is applicable to the analogous this compound. researchgate.netresearchgate.net In this mechanism, the nucleophile attacks an electrophilic carbon of the pyrazole ring, leading to the opening of the ring, followed by a subsequent ring closure to form a new pyrazole derivative.
The reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines yielded mixtures of two regioisomers: 1-Aryl-3-methyl-4-nitro-1H-pyrazoles and 1-Aryl-5-methyl-4-nitro-1H-pyrazoles. The formation of these products is rationalized through a proposed ANRORC mechanism.
Proposed ANRORC Mechanism:
Nucleophilic Addition: The arylhydrazine attacks one of the electrophilic carbon atoms of the pyrazole ring (C3 or C5).
Ring Opening: This addition leads to the cleavage of a C-N bond and the opening of the pyrazole ring, forming an open-chain intermediate.
Intramolecular Cyclization (Ring Closure): The terminal nitrogen of the hydrazine moiety in the intermediate then attacks a carbon atom, leading to the formation of a new pyrazole ring.
Elimination: The original N1-nitro group is eliminated, resulting in the final substituted nitropyrazole product.
The regioselectivity of the reaction is influenced by the electronic properties of the substituents on the arylhydrazine.
Influence of Substituents on Arylhydrazine on Product Distribution:
| Arylhydrazine Substituent | Product(s) | Proposed Rationale | Reference |
| Electron-withdrawing (e.g., -NO2) | 1-Aryl-5-methyl-4-nitro-1H-pyrazoles | The nucleophilicity of the internal nitrogen of the hydrazine is reduced, favoring attack by the terminal nitrogen at the C5 position of the pyrazole. | researchgate.netresearchgate.net |
| Phenyl, Electron-donating (e.g., -CH3, -F) | Mixture of 1-Aryl-3-methyl-4-nitro-1H-pyrazoles and 1-Aryl-5-methyl-4-nitro-1H-pyrazoles | Both nitrogen atoms of the hydrazine can participate in the initial nucleophilic attack, leading to a mixture of regioisomers. | researchgate.netresearchgate.net |
For this compound, an analogous ANRORC pathway could be envisioned with suitable dinucleophiles, where the ethyl group at the N1 position would be the leaving group. However, the stability of the N-C(ethyl) bond makes this less likely than with an N-nitro group. Nevertheless, the principle of nucleophilic attack leading to potential ring-opening is a key aspect of the reactivity of such substituted nitropyrazoles.
Spectroscopic and Computational Characterization of 1 Ethyl 3 Methoxy 4 Nitro 1h Pyrazole and Its Analogs
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For pyrazole (B372694) derivatives, multinuclear NMR techniques (¹H, ¹³C, and ¹⁵N) provide detailed insights into the atomic connectivity, chemical environment, and electronic structure of the molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 1-ethyl-3-methoxy-4-nitro-1H-pyrazole, distinct signals are expected for the protons of the ethyl group, the methoxy (B1213986) group, and the pyrazole ring.
The N-ethyl group will typically present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The methoxy group (-OCH₃) will appear as a singlet, and the lone proton on the pyrazole ring (H-5) will also be a singlet. The chemical shift of the H-5 proton is influenced by the electron-withdrawing nitro group at the C-4 position and the electron-donating methoxy group at the C-3 position. For the parent compound, 3-nitro-1H-pyrazole, the H-5 proton appears at approximately 8.0 ppm in DMSO-d₆. chemicalbook.com The presence of the ethyl group at N-1 and the methoxy group at C-3 would be expected to shift this value.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data are predicted based on the analysis of analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (pyrazole ring) | ~ 8.0 - 8.5 | Singlet (s) | N/A |
| -CH₂- (ethyl) | ~ 4.2 - 4.5 | Quartet (q) | ~ 7.2 |
| -OCH₃ (methoxy) | ~ 4.0 - 4.2 | Singlet (s) | N/A |
| -CH₃ (ethyl) | ~ 1.4 - 1.6 | Triplet (t) | ~ 7.2 |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are highly dependent on the electronic environment.
The C-3 and C-4 carbons, being directly attached to the electron-donating methoxy and electron-withdrawing nitro groups, respectively, will have their resonances significantly shifted. The C-5 carbon's chemical shift will also be influenced by the adjacent substituents. Literature data for C-nitropyrazoles show that the C-4 carbon bearing the nitro group is typically found in the range of 120-130 ppm, while the C-3 and C-5 carbons appear at varied positions depending on other substituents. researchgate.net The carbons of the N-ethyl and C-methoxy groups will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data are predicted based on the analysis of analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (pyrazole ring) | ~ 155 - 165 |
| C-4 (pyrazole ring) | ~ 125 - 135 |
| C-5 (pyrazole ring) | ~ 130 - 140 |
| -OCH₃ (methoxy) | ~ 55 - 60 |
| -CH₂- (ethyl) | ~ 45 - 50 |
| -CH₃ (ethyl) | ~ 14 - 16 |
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful, though less common, technique that provides direct information about the nitrogen atoms within a molecule. For this compound, three distinct nitrogen signals are expected: one for each of the pyrazole ring nitrogens (N-1 and N-2) and one for the nitro group nitrogen (NO₂). The chemical shifts in ¹⁵N NMR are very sensitive to the electronic environment, including hybridization and substitution. The N-1 nitrogen will be influenced by the ethyl group, while the N-2 nitrogen's environment is dictated by the pyrazole ring electronics. The nitrogen of the nitro group is typically found at a significantly different chemical shift compared to the heterocyclic nitrogens.
For pyrazoles with a hydrogen atom on a ring nitrogen (N-H pyrazoles), NMR spectroscopy is a key method for studying annular tautomerism, which involves the migration of the proton between the two ring nitrogen atoms. rsc.org This equilibrium can be influenced by factors such as substituent effects, solvent, and temperature. rsc.orgresearchgate.net By using variable temperature NMR, it is possible to slow the proton exchange to a rate where signals for both tautomers can be observed and quantified. rsc.org However, in the case of this compound, the presence of the ethyl group on the N-1 nitrogen "fixes" the structure and prevents annular tautomerism, simplifying the NMR spectra and structural analysis.
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₆H₉N₃O₃, Molecular Weight: 187.16 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 187. The fragmentation of nitropyrazoles is often characterized by the loss of the nitro group (NO₂, 46 Da) or parts of it, such as NO (30 Da) or O (16 Da). researchgate.net Other common fragmentation pathways for N-alkyl pyrazoles involve cleavage of the alkyl substituent.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound Note: Data are predicted based on established fragmentation patterns for related compounds.
| m/z Value | Proposed Fragment Identity | Proposed Loss from Molecular Ion |
| 187 | [M]⁺ | N/A |
| 172 | [M - CH₃]⁺ | Methyl radical |
| 158 | [M - C₂H₅]⁺ | Ethyl radical |
| 141 | [M - NO₂]⁺ | Nitro radical |
| 126 | [M - NO₂ - CH₃]⁺ | Nitro radical and methyl radical |
Analysis of these fragmentation patterns allows for the confirmation of the molecular weight and provides corroborating evidence for the presence of the ethyl, methoxy, and nitro functional groups.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound.
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. The most prominent of these would be the strong, asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. The C-H bonds of the alkyl groups (ethyl and methoxy) and the C=N and N-N bonds of the pyrazole ring will also show characteristic absorptions. For a related compound, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, characteristic bands appear at 1554 cm⁻¹ and 1502 cm⁻¹, which are typical for the pyrazole ring system. mdpi.com
Table 4: Predicted Characteristic IR Absorption Bands for this compound Note: Data are predicted based on typical functional group absorption regions.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 2950 - 3000 | C-H stretch | Ethyl, Methoxy |
| ~ 1540 - 1580 | Asymmetric NO₂ stretch | Nitro |
| ~ 1500 - 1560 | C=N stretch | Pyrazole Ring |
| ~ 1340 - 1380 | Symmetric NO₂ stretch | Nitro |
| ~ 1000 - 1250 | C-O stretch | Methoxy |
Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which can then be compared with experimental IR spectra to aid in the assignment of complex vibrational modes. x-mol.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a primary and definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique provides unambiguous and reliable structural parameters that are foundational for understanding a compound's physical and chemical properties. nih.gov The process involves crystallizing the molecule of interest and then analyzing the diffraction pattern produced when X-rays are passed through the crystal. nih.gov
For pyrazole derivatives, X-ray crystallography confirms the planar nature of the pyrazole ring and determines the spatial orientation of its substituents. In a study of a related compound, ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, the asymmetric unit was found to contain two crystallographically independent molecules. scispace.com The bond lengths and angles were within normal ranges, comparable to other known pyrazole structures. scispace.com Analysis of 3,4,5-trinitro-1H-pyrazole, another analog, identified specific intermolecular hydrogen bonding interactions that define the crystal packing. ed.ac.uk
A hypothetical crystallographic data table for a compound like this compound, based on typical values for similar structures, is presented below.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~9.0 |
| β (°) | ~105 |
| Volume (ų) | ~880 |
| Z | 4 |
Conformational Analysis and Intermolecular Interactions in the Solid State
The data obtained from X-ray crystallography allows for a detailed conformational analysis and an understanding of the non-covalent interactions that stabilize the crystal lattice. In pyrazole derivatives, the orientation of substituent groups relative to the pyrazole ring is of key interest. For instance, in one analog, the methoxybenzene moiety was observed to be slightly twisted relative to the pyrazole ring, with specific torsion angles defining this relationship. scispace.com
Intermolecular interactions, particularly hydrogen bonds, play a crucial role in the solid-state structure of pyrazole compounds. While the N-H group in unsubstituted pyrazoles is a classic hydrogen bond donor, N-ethylated compounds like this compound lack this specific donor. However, weaker C-H···O and C-H···N interactions involving the ethyl, methoxy, and nitro groups can be significant. In the crystal structure of 3,4,5-trinitro-1H-pyrazole, intermolecular hydrogen bonds between the pyrazole N–H group and oxygen atoms of the nitro groups on adjacent molecules dictate the crystal packing. ed.ac.uk Such interactions often lead to the formation of dimers, trimers, or more extended chain-like structures known as catemers. mdpi.com Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to quantitatively map and analyze these intermolecular contacts. bohrium.com
Computational Chemistry and Theoretical Studies
Computational chemistry serves as a powerful tool to complement experimental data, providing insights into molecular properties that can be difficult or impossible to measure directly. Theoretical studies on pyrazole derivatives are used to investigate electronic structure, reactivity, stability, and reaction pathways.
Quantum Chemical Calculations (e.g., Density Functional Theory, B3LYP) for Electronic Structure
Quantum chemical calculations are central to modern computational studies. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy. The B3LYP functional, combined with a suitable basis set such as 6-31G(d,p) or 6-311G(d,p), is frequently employed to optimize the equilibrium geometry of pyrazole derivatives and predict their electronic properties. nih.govasrjetsjournal.org These calculations provide information on molecular orbitals, charge distributions, and spectroscopic properties. nih.gov
Investigation of Electronic Properties and Reactivity Descriptors
From the electronic structure calculations, a variety of reactivity descriptors can be derived. These descriptors help predict how a molecule will behave in a chemical reaction. Key parameters include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals and their energy gap (ΔEg) are crucial indicators of chemical reactivity and kinetic stability.
Chemical Potential (μ): This descriptor relates to the tendency of electrons to escape from a system.
Chemical Hardness (η): This measures the resistance of a molecule to change its electron configuration.
Global Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. nih.gov
For a series of nitrophenyl-substituted pyrazole derivatives, these descriptors were calculated using DFT. The results indicated that the presence of electron-withdrawing nitro groups significantly influences the electronic properties, making the compounds more electrophilic. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron-rich and electron-poor regions of a molecule, identifying likely sites for nucleophilic and electrophilic attack. nih.gov
The table below shows representative reactivity descriptors calculated for an analogous nitrophenyl pyrazole derivative, illustrating the type of data obtained from these studies. nih.gov
| Reactivity Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 1.71 |
| Chemical Potential (μ) | -4.21 |
| Global Electrophilicity (ω) | 5.182 |
Prediction of Thermodynamic Parameters and Molecular Stability
Theoretical calculations are also used to predict the thermodynamic stability of molecules. Parameters such as the standard enthalpy of formation (ΔfH°) and Gibbs free energy can be calculated. In a study of the analogous compound 1-ethyl-4-nitro-1,2,3-triazole, the standard enthalpy of formation for the gaseous state was evaluated from experimental and quantum chemical calculations. researchgate.net The close agreement between the experimental value (228.7 ± 3.5 kJ·mol⁻¹) and the calculated value (233.5 kJ·mol⁻¹) validates the computational approach. researchgate.net Such calculations are vital for assessing the relative stability of different isomers or tautomers and for understanding the energy release potential of energetic materials. researchgate.net
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is instrumental in elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine activation energies. For reactions involving nitro-substituted compounds, such as the cycloaddition reaction between 2-methoxyfuran (B1219529) and a nitroalkene, computational studies have been used to explore different possible pathways. nih.gov These investigations can identify zwitterionic intermediates and locate the transition states connecting reactants, intermediates, and products. nih.gov This level of analysis allows for a detailed understanding of reaction kinetics and selectivity, distinguishing between competing mechanisms, such as Diels-Alder and Michael-type additions, which would be challenging to resolve through experimental means alone. nih.gov
Advanced Chemical Derivatization and Synthetic Applications of Pyrazole Based Scaffolds
Role of 1-Ethyl-3-methoxy-4-nitro-1H-pyrazole as a Versatile Building Block in Complex Organic Synthesis
The structure of this compound, featuring an ethyl group at the N1 position, a methoxy (B1213986) group at C3, and a nitro group at C4, makes it a highly functionalized and versatile building block for organic synthesis. The interplay of these substituents dictates its reactivity and potential applications. The nitro group, being a strong electron-withdrawing group, significantly influences the electron density of the pyrazole (B372694) ring, activating it for certain nucleophilic substitutions and rendering adjacent protons more acidic.
This compound serves as a valuable reagent in the synthesis of complex molecules. For instance, 3-methoxy-4-nitro-1H-pyrazole is a known intermediate in the preparation of pyridine (B92270) compounds that act as focal adhesion kinase (FAK) inhibitors, which have potential applications in cancer treatment. chemicalbook.com It is also used in the synthesis of purine (B94841) derivatives that can inhibit mutant Epidermal Growth Factor (EGF) receptors. chemicalbook.com The ethyl group on the nitrogen atom in this compound can enhance solubility in organic solvents, facilitating its use in a wider range of reaction conditions compared to its N-unsubstituted counterpart.
The strategic placement of the methoxy and nitro groups allows for selective chemical transformations, making it a key intermediate for constructing more elaborate molecular architectures. The nitro group can be reduced to an amino group, which can then participate in a variety of coupling reactions or be used as a handle for further functionalization.
Synthesis of Fused Heterocyclic Systems Utilizing Pyrazole Ring
The pyrazole ring is a common component in the construction of fused heterocyclic systems, which are of great interest in medicinal chemistry and materials science. sci-hub.se These fused systems often exhibit enhanced biological activity or unique physical properties compared to their monocyclic precursors. The functional groups present on this compound provide synthetic handles for annulation reactions, where an additional ring is constructed onto the pyrazole core.
A variety of fused pyrazole systems, generically named pyrazolo[x,y-z] derivatives, can be synthesized from appropriately substituted pyrazole precursors. The specific nomenclature depends on the nature of the fused ring and the points of attachment. For example, pyrazolo[4,3-c]pyridazines have been synthesized from pyrazole intermediates. sci-hub.se Another example includes the synthesis of tricyclic benzopyrano[4,3-c]pyrazole derivatives, which are prepared by reacting 3-benzylidene-chromanones with reagents like semicarbazide. rsc.org
The general strategy for creating these fused systems often involves a pyrazole with functional groups at adjacent positions that can participate in a cyclization reaction with a suitable bifunctional reagent. The nitro and methoxy groups on the this compound scaffold, or derivatives thereof (such as a reduced amino group), could serve as anchor points for building fused rings like pyrimidines, pyridazines, or pyridines. sci-hub.se
| Fused System | General Synthetic Approach | Potential Precursor Functionality |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Condensation of an aminopyrazole-carboxamide with a one-carbon unit. | Amino and carboxamide groups |
| Pyrazolo[4,3-c]pyridine | Cyclization of a pyrazole with vicinal amino and carbonyl functionalities. | Amino and acetyl groups |
| Pyrazolo[3,4-b]pyrazine | Condensation of a diamino-pyrazole with a 1,2-dicarbonyl compound. | Diamino groups |
| Indazole (Benzopyrazole) | Cyclization of an ortho-substituted aminobenzene derivative. | Amino and nitro groups on an adjacent phenyl ring |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. acs.org MCRs are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity, making them a cornerstone of green chemistry. acs.orgbeilstein-journals.org
Several MCRs have been developed for the synthesis of pyrazoles and their fused derivatives. rsc.org For instance, a four-component reaction involving aldehydes, malononitrile, β-ketoesters, and hydrazine (B178648) hydrate (B1144303) can efficiently produce dihydropyrano[2,3-c]pyrazoles. rsc.orgmdpi.com In such strategies, a pre-formed, functionalized pyrazole can be used as one of the components. For example, pyrazolone (B3327878) derivatives can participate in four-component reactions with aldehydes and dimedone to create complex pyrazole-dimedone derivatives. mdpi.com The reactivity of the this compound core suggests its potential as a substrate in MCRs designed to build fused heterocyclic systems.
Chemical Design and Synthesis of Energetic Materials Based on Nitropyrazole Scaffolds
Nitropyrazole-based compounds are a significant class of energetic materials, prized for their high heats of formation, high density, and good thermal stability. nih.govnih.gov These properties are largely due to the high nitrogen content and the stable aromatic pyrazole ring. The ultimate goal in this field is to develop novel insensitive high-energy materials (IHEMs) that balance powerful detonation performance with a low sensitivity to accidental stimuli like impact and friction. acs.orgrsc.org
The design of new high-energy density materials (HEDMs) based on nitropyrazole scaffolds follows several key principles aimed at maximizing performance while maintaining stability. nih.gov
Increasing Nitrogen Content: A higher nitrogen content generally leads to a higher heat of formation and the production of environmentally benign N₂ gas upon decomposition. This is often achieved by linking the nitropyrazole core to other nitrogen-rich heterocycles like triazoles, tetrazoles, or by introducing azido (B1232118) (-N₃) groups. nih.govrsc.orgrsc.org
Introducing Energetic Groups: The incorporation of explosophoric groups such as nitro (-NO₂), nitramino (-NHNO₂), or dinitramide is a primary strategy for enhancing energy content. rsc.org
Improving Oxygen Balance: The oxygen balance is a measure of the degree to which an explosive can be oxidized. An oxygen balance closer to zero is desirable for maximum energy release. This can be tuned by adjusting the number of oxygen-containing groups (like -NO₂) relative to carbon and hydrogen atoms. nih.gov
Increasing Density: Higher density is directly correlated with higher detonation velocity and pressure. Density can be increased by promoting efficient crystal packing through strong intermolecular interactions, such as hydrogen bonding, and by creating rigid, fused-ring structures. acs.orgresearchgate.net
| Design Principle | Chemical Modification | Effect on Properties |
|---|---|---|
| Increase Nitrogen Content | Linking to triazoles, tetrazoles; adding azido groups | Increases heat of formation and gas volume |
| Incorporate Energetic Groups | Adding -NO₂, -N(NO₂)₂, -NHNO₂ groups | Increases energy density and detonation performance |
| Improve Oxygen Balance | Adjusting the ratio of O to C and H atoms | Maximizes energy output during detonation |
| Increase Density | Forming energetic salts, introducing hydrogen bonds | Increases detonation velocity and pressure |
A critical challenge in the field of energetic materials is to reconcile high performance with low sensitivity. acs.org Many powerful explosives are too sensitive for practical application. Research into nitropyrazole-based IHEMs focuses on building molecules with inherent stability.
One successful strategy involves combining the stable pyrazole ring with other thermally stable heterocycles, such as 1,2,4-triazole. rsc.org The formation of energetic salts by reacting an acidic nitropyrazole derivative with an energetic nitrogen-rich base is another effective method to enhance thermal stability and reduce sensitivity. nih.govacs.org The resulting ionic interactions and extensive hydrogen bonding networks in the crystal lattice help to dissipate energy from mechanical stimuli, making the material less prone to accidental detonation. rsc.orgresearchgate.net
Recent research has produced several promising nitropyrazole-based IHEMs with performance comparable or superior to traditional explosives like RDX, but with significantly lower sensitivity. rsc.orgrsc.org For example, dihydroxylammonium and dihydrazinium salts of (4-nitro-1H-pyrazole-3,5-diyl)bis(1H-1,2,4-triazole)-based derivatives have shown excellent detonation velocities (>8700 m/s) combined with very low impact sensitivities (>40 J), making them attractive candidates to replace older, more sensitive explosives. rsc.org
| Compound | Detonation Velocity (D, m/s) | Impact Sensitivity (IS, J) | Reference |
|---|---|---|---|
| RDX (Reference) | 8795 | 7.4 | rsc.orgrsc.org |
| HNS (Reference) | 7612 | 5 | rsc.org |
| DNPAT | 8889 | 18 | rsc.org |
| Compound 9 (energetic salt) | 9077 | >40 | rsc.org |
| Compound 10 (energetic salt) | 8759 | >40 | rsc.org |
Coordination Chemistry and Ligand Design with Pyrazole Derivatives
The versatile electronic properties and structural diversity of pyrazole-based scaffolds make them highly valuable in the field of coordination chemistry and ligand design. The presence of two adjacent nitrogen atoms in the five-membered heterocyclic ring allows for various coordination modes, making pyrazole derivatives excellent candidates for the construction of metal complexes with tailored properties. These properties are crucial for applications in catalysis, materials science, and bioinorganic chemistry.
Pyrazole Derivatives as Ligands for Metal Complexes
Pyrazole and its derivatives are well-established as effective chelating agents for a wide range of transition metals. researchgate.net The nitrogen atoms of the pyrazole ring can act as Lewis bases, donating their lone pair of electrons to a metal center to form stable coordination complexes. nih.gov The coordination behavior of pyrazole ligands can be finely tuned by modifying the substituents on the pyrazole ring. For instance, the introduction of sterically bulky groups can influence the geometry of the resulting metal complex, while the incorporation of functional groups can introduce additional coordination sites or alter the electronic properties of the ligand. researchgate.netresearchgate.net
Protic pyrazoles, which have an N-H group, can be deprotonated to form pyrazolate anions. These anions can act as bridging ligands, connecting two or more metal centers to form polynuclear complexes. nih.gov This bridging capability is of significant interest in the design of magnetic materials and model systems for bioinorganic processes. nih.govnih.gov The flexible ligand design, facilitated by the straightforward synthesis of the pyrazole ring and subsequent N-functionalization, has led to a vast array of pyrazole complexes with diverse structures and applications. nih.gov
The coordination chemistry of pyrazole derivatives is not limited to simple monodentate or bridging modes. By incorporating pyrazole moieties into larger molecular frameworks, multidentate ligands can be designed. A notable example is the class of poly(pyrazolyl)borate ligands, often referred to as "scorpionates," which have become ubiquitous in coordination chemistry due to their strong binding affinity and versatility. researchgate.net Although degradation of scorpionate ligands can sometimes occur, leading to the formation of complexes with simpler pyrazole or pyrazolate derivatives, their utility remains extensive. researchgate.net
The table below summarizes representative examples of metal complexes formed with pyrazole-derived ligands, highlighting the diversity of metals and potential applications.
| Ligand | Metal Ion(s) | Complex Type | Potential Application(s) |
| Pyrazole-acetamide | Cd(II), Cu(II), Fe(II) | Coordination complexes | Antibacterial agents nih.gov |
| 2-(1H-pyrazol-3(5)-yl)pyridine | Various transition metals | Coordination compounds | Luminescent materials, catalysts researchgate.net |
| 2,6-bis(1H-pyrazol-3-yl)pyridines | Various transition metals | Pincer-type complexes | Homogeneous catalysis nih.gov |
| 3-tert-butyl-4-cyano pyrazole | Co, Cu, Mn | Octahedral complexes | Model compounds researchgate.net |
| Poly(pyrazolyl)borates | Various transition metals | "Scorpionate" complexes | Catalysis, bioinorganic modeling researchgate.net |
N-Heterocyclic Carbenes (NHCs) Derived from Pyrazoles as Catalysts
In recent decades, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in transition metal catalysis and as organocatalysts in their own right. nih.govyoutube.com NHCs are persistent carbenes, typically featuring a divalent carbon atom flanked by two nitrogen atoms within a heterocyclic ring. This arrangement provides significant electronic stabilization to the otherwise highly reactive carbene center. youtube.com While imidazolylidenes have been the most extensively studied class of NHCs, derivatives from other N-heterocycles, including pyrazoles, are gaining increasing attention. nih.gov
The synthesis of pyrazole-derived NHCs typically involves the deprotonation of a corresponding pyrazolium (B1228807) salt precursor. acs.org These pyrazolium salts can be prepared through sequential N-alkylation or N-arylation of the pyrazole ring. acs.orgacs.org The electronic and steric properties of the resulting NHC can be systematically modified by varying the substituents on the nitrogen atoms and the carbon backbone of the pyrazole ring. This tunability is a key advantage of NHCs, as it allows for the optimization of catalyst performance for specific chemical transformations. nih.gov
Pyrazole-based NHCs can be utilized as ligands for transition metals, such as palladium, to form highly active catalysts. acs.org For example, palladium(II) complexes bearing pyrazolin-4-ylidene ligands, a type of remote NHC derived from pyrazole, have demonstrated catalytic activity in aqueous Suzuki-Miyaura coupling reactions. acs.org The strong σ-donating ability of NHC ligands helps to stabilize the metal center and facilitate key steps in the catalytic cycle. nih.gov
In addition to their role as ligands in transition metal catalysis, pyrazole-derived NHCs can also function as potent organocatalysts. nih.gov They are known to catalyze a variety of organic transformations, often involving the activation of aldehydes and other carbonyl compounds. nih.gov The nucleophilic carbene carbon can add to an electrophile, initiating a catalytic cycle that can lead to the formation of complex molecular architectures with high stereoselectivity. youtube.comnih.gov For instance, NHC-catalyzed asymmetric annulation reactions have been developed for the synthesis of chiral spiroheterocycles. nih.gov
The table below provides examples of catalytic systems based on pyrazole-derived N-heterocyclic carbenes.
| NHC Precursor/Type | Catalyst System | Catalytic Reaction |
| 4-iodo-1,2,3,5-tetrasubstituted pyrazolium triflate | Palladium(II) complex | Aqueous Suzuki-Miyaura coupling acs.org |
| Chiral triazolium salt (related NHC) | NHC organocatalyst | Asymmetric annulation of β-bromoenals and 1H-pyrazol-4,5-diones nih.gov |
| 3-methylpyrazolium and 3-methylindazolium salts | N-heterocyclic olefins (NHOs) - NHC adducts | Organocatalysis (e.g., CO2 sequestration, hydroborylation) acs.org |
Future Research Directions and Perspectives
Development of Novel and Green Synthetic Routes for Functionalized Pyrazoles
The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, but traditional methods often involve hazardous reagents and solvents. researchgate.net The future of pyrazole synthesis lies in the development of novel and green synthetic routes that are not only environmentally benign but also efficient and atom-economical. researchgate.net
Green chemistry principles are increasingly being applied to the synthesis of pyrazoles. researchgate.net This includes the use of green solvents like water, solvent-free reaction conditions, and energy-efficient methods such as microwave and ultrasound-assisted synthesis. researchgate.netthieme-connect.com For instance, recent studies have highlighted water-based research for pyrazole synthesis, which offers significant environmental advantages over traditional organic solvents. thieme-connect.comthieme-connect.com The use of recyclable catalysts, including nano-catalysts and bio-organic catalysts, is another promising avenue that aligns with the principles of sustainable chemistry. researchgate.netmdpi.com
Multi-component reactions (MCRs) are also gaining prominence as a green synthetic strategy. mdpi.com MCRs allow for the construction of complex molecules like functionalized pyrazoles in a single step from multiple starting materials, which contrasts with traditional multi-step syntheses that often generate more waste. mdpi.com Researchers are exploring transition-metal-free MCRs and employing catalysts like molecular iodine under mild conditions to produce highly functionalized pyrazoles. mdpi.com
Table 1: Comparison of Green Synthesis Methodologies for Pyrazoles
| Methodology | Key Features | Advantages |
| Aqueous Synthesis | Utilizes water as the reaction solvent. thieme-connect.comthieme-connect.com | Environmentally friendly, readily available solvent. thieme-connect.com |
| Microwave-Assisted | Employs microwave irradiation to accelerate reactions. mdpi.com | Reduced reaction times, often higher yields. mdpi.com |
| Ultrasound-Assisted | Uses ultrasonic waves to promote the reaction. researchgate.net | Enhanced reaction rates and yields. researchgate.net |
| Solvent-Free Conditions | Reactions are conducted without a solvent, often by grinding reagents together. researchgate.net | Reduces solvent waste, simplifies purification. researchgate.net |
| Multi-Component Reactions | Combines three or more reactants in a single step. rsc.org | High atom economy, operational simplicity, reduced waste. mdpi.com |
| Recyclable Catalysts | Utilizes catalysts that can be recovered and reused. researchgate.net | Cost-effective, reduces catalyst waste. researchgate.net |
Advanced Mechanistic Investigations of Pyrazole Transformations
A deep understanding of reaction mechanisms is crucial for the development of new synthetic methods and for optimizing existing ones. Future research will increasingly focus on advanced mechanistic investigations of pyrazole transformations to gain precise control over reaction outcomes, including regioselectivity. rsc.org
Recent studies have begun to unravel the complex mechanisms involved in pyrazole synthesis. For example, detailed kinetic and mechanistic studies on the Ti-mediated oxidative synthesis of pyrazoles have revealed the importance of an inner-sphere coordination-induced oxidation mechanism. nih.govrsc.org Such investigations, which combine experimental techniques with computational studies, provide valuable insights into the rate-determining steps and the role of various reagents and catalysts. nih.gov
Understanding the mechanistic pathways allows chemists to rationally design reactions to favor the formation of a specific isomer, a common challenge in pyrazole synthesis. For example, the classic Knorr synthesis can yield different regioisomers, and mechanistic studies can help to control this. mdpi.com Future work in this area will likely involve sophisticated spectroscopic techniques and computational modeling to map out reaction energy profiles and identify key intermediates and transition states in pyrazole-forming reactions. rsc.org
Computational Design and Prediction of Novel Pyrazole Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.com The computational design and prediction of novel pyrazole derivatives are set to accelerate the discovery of new compounds with desired properties, such as therapeutic activity or specific material characteristics. eurasianjournals.com
Techniques like Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are being used to design and screen virtual libraries of pyrazole derivatives. eurasianjournals.comnih.gov These methods can predict the biological activity of compounds before they are synthesized, saving time and resources. nih.gov For instance, 2D-QSAR models have been developed to predict the anti-cancer activity of pyrazole derivatives against various cancer cell lines. nih.gov
Future directions in this field include the development of more accurate force fields for molecular simulations and the integration of machine learning and artificial intelligence to enhance the predictive power of computational models. eurasianjournals.com These advanced computational approaches will enable the de novo design of pyrazole derivatives with optimized properties, tailored for specific applications. eurasianjournals.com
Table 2: Computational Tools in Pyrazole Derivative Design
| Computational Tool | Application | Insights Gained |
| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. nih.gov | Identifies potential drug candidates and their binding modes. nih.gov |
| QSAR | Relates the chemical structure of a series of compounds to their biological activity. nih.gov | Predicts the activity of new compounds and identifies key structural features for activity. nih.gov |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. eurasianjournals.com | Provides insights into the dynamic behavior and stability of ligand-protein complexes. eurasianjournals.com |
| DFT Calculations | Quantum mechanical modeling to study the electronic structure of molecules. eurasianjournals.com | Elucidates electronic properties, reactivity, and reaction mechanisms. eurasianjournals.com |
Expansion of Synthetic Applications in Complex Molecular Architectures
The pyrazole ring is not only a pharmacologically important scaffold but also a versatile building block for the construction of more complex molecular architectures. nih.gov Future research will focus on expanding the synthetic applications of pyrazoles in the synthesis of complex natural products and novel fused heterocyclic systems. nih.gov
Pyrazoles can serve as directing groups in organic synthesis, controlling the stereochemistry and regiochemistry of subsequent reactions. mdpi.com They are also used as precursors for the synthesis of fused-ring systems like pyranopyrazoles and pyrazolopyridines, which often exhibit interesting biological activities. mdpi.commdpi.com
The development of novel synthetic methodologies that allow for the selective functionalization of the pyrazole ring is a key area of research. mdpi.com This will enable the incorporation of pyrazole moieties into a wider range of complex molecules, including natural products and their analogs. nih.gov The unique electronic and steric properties of the pyrazole ring can be exploited to create novel molecular scaffolds with potential applications in medicine and materials science. researchgate.net
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; nitro-group deshielding adjacent carbons) .
- IR Spectroscopy : Nitro-group stretching vibrations (1520–1550 cm⁻¹) and methoxy C-O bonds (1250–1270 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₆H₉N₃O₃: 185.14 g/mol) and fragmentation patterns .
- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) resolve nitro-pyrazole isomers with >98% purity .
How can crystallographic data resolve structural ambiguities in this compound derivatives?
Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (v.2018/3) is critical:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Refinement Strategies :
- Validation : Check R-factor convergence (<5%) and Fo/Fc plots for electron density mismatches .
Example : A derivative (C₂₀H₁₉N₅O) showed planar pyrazole-triazole hybrid geometry, confirmed via SHELX refinement .
How can contradictory biological activity data for this compound be reconciled across studies?
Advanced Research Focus
Discrepancies in antimicrobial or antitumor activity often arise from:
- Assay Variability : Standardize MIC (minimum inhibitory concentration) protocols using CLSI guidelines .
- Solubility Issues : Use DMSO stocks ≤0.1% v/v to avoid cytotoxicity artifacts .
- Metabolic Interference : Co-administer CYP450 inhibitors (e.g., ketoconazole) to assess nitro-group metabolism .
Case Study : Inconsistent antifungal data (IC₅₀ = 10–50 μM) were resolved by controlling inoculum size and incubation time .
What strategies mitigate the reactivity of the nitro group during further functionalization?
Advanced Research Focus
The nitro group’s electron-withdrawing nature complicates electrophilic substitutions:
- Protection/Deprotection : Temporarily reduce nitro to amine (H₂/Pd-C), perform alkylation, then re-oxidize (KMnO₄) .
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate pyrazole C5-H selectively before coupling .
- Microwave Assistance : Shorten reaction times (<30 min) to minimize nitro-group decomposition during SNAr reactions .
How can computational methods predict the electronic properties of nitro-pyrazole derivatives?
Q. Advanced Research Focus
- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set models HOMO-LUMO gaps (e.g., 4.2 eV for this compound) .
- Molecular Dynamics : Simulate solvation effects (e.g., water vs. DMSO) on nitro-group charge distribution .
- Docking Studies : AutoDock Vina predicts binding affinities to biological targets (e.g., COX-2 for anti-inflammatory activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
